6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one
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Overview
Description
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 6-methylquinoline with formaldehyde and morpholine under acidic conditions. The reaction is usually carried out in ethanol at the boiling point of the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are being investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-morpholinomethyluracil
- 6-methyl-5-piperidonomethyluracil
- 5-nitro-6-methyluracil
Uniqueness
Compared to other similar compounds, 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)20(16-5-3-2-4-6-16)18(21(24)22-19)14-23-9-11-25-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBDTJBBIHXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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